Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the CAS Number: 37760-54-6 . It has a molecular weight of 218.21 . This compound is a solid at room temperature . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate consists of a 1,2,4-oxadiazole ring attached to a phenyl group and an ethyl carboxylate group . Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Physical And Chemical Properties Analysis
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 218.21 .Scientific Research Applications
Solvent Effects on Infrared Spectra : Kara et al. (2021) explored the solvent effects on the infrared spectra of novel oxadiazole ring derivatives, which can be crucial in understanding the interactions of such compounds in different environments (Kara, Ünsal, Tekin, & Eşme, 2021).
Building Blocks in Medicinal Chemistry : Jakopin (2018) highlighted the versatility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block in medicinal chemistry, demonstrating its potential in creating biologically relevant molecules (Jakopin, 2018).
Antibacterial and Antifungal Screening : Kulkarni et al. (2021) synthesized derivatives of pyrazolyl-1,2,4-oxadiazole and screened them for antibacterial and antifungal activity, showcasing the bioactivity potential of such compounds (Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021).
Antihypertensive Activity : Santilli and Morris (1979) reported the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats (Santilli & Morris, 1979).
Scale-Up Synthesis for Preclinical Studies : Hou et al. (2016) detailed an efficient scale-up synthesis of a specific 1,2,4-oxadiazole derivative, demonstrating its application in preclinical toxicological studies (Hou et al., 2016).
Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activity, underscoring the therapeutic potential of such compounds (Khalid et al., 2016).
Microwave-Assisted Synthesis of Hybrid Molecules : Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of molecules containing 1,3,4-oxadiazole and their biological activities, showing an innovative approach to compound synthesis (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure and Xanthine Oxidase Inhibitory Activity : Qi et al. (2015) explored the synthesis and xanthine oxidase inhibitory activity of 1,3,4-oxadiazoles derivatives, providing insights into potential therapeutic applications (Qi, You, Wang, & Zhang, 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGKBTJPLNTFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424225 | |
Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
37760-54-6 | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37760-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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